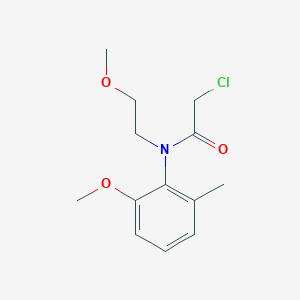
2-Chloro-N-(2-methoxyethyl)-N-(2-methoxy-6-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-methoxyethyl)-N-(2-methoxy-6-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, methoxy groups, and a methylphenyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methoxyethyl)-N-(2-methoxy-6-methylphenyl)acetamide typically involves the reaction of 2-methoxy-6-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(2-methoxyethyl)-N-(2-methoxy-6-methylphenyl)acetamide can undergo various chemical reactions including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new amides or thioamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2-methoxyethyl)-N-(2-methoxy-6-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like chloro and methoxy can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(2-methoxyethyl)-N-phenylacetamide
- 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxy-6-methylphenyl)acetamide
- 2-Chloro-N-(2-methoxyethyl)-N-(2-methylphenyl)acetamide
Uniqueness
2-Chloro-N-(2-methoxyethyl)-N-(2-methoxy-6-methylphenyl)acetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both methoxy and chloro groups can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
53981-73-0 |
|---|---|
Fórmula molecular |
C13H18ClNO3 |
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
2-chloro-N-(2-methoxyethyl)-N-(2-methoxy-6-methylphenyl)acetamide |
InChI |
InChI=1S/C13H18ClNO3/c1-10-5-4-6-11(18-3)13(10)15(7-8-17-2)12(16)9-14/h4-6H,7-9H2,1-3H3 |
Clave InChI |
NNVRQGZJHLEKBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OC)N(CCOC)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


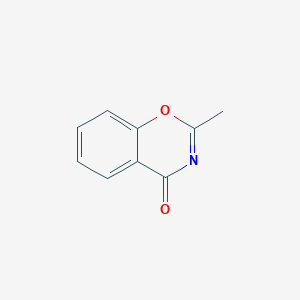

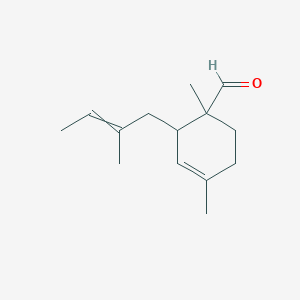
![2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14635487.png)
![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
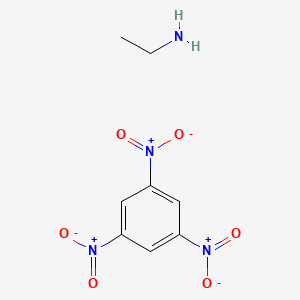
![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)
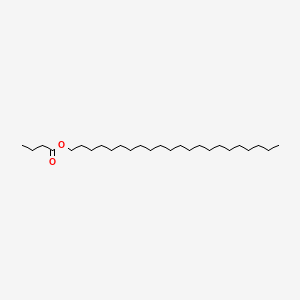
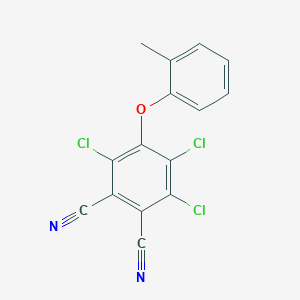
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)
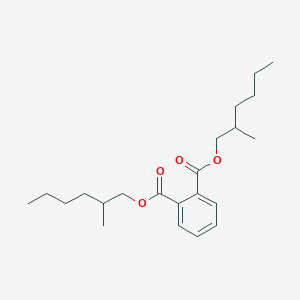
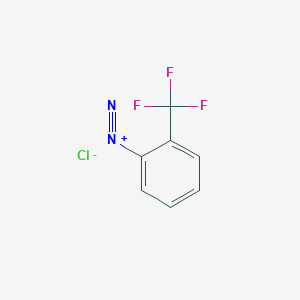
![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)
![N-(2-Chloroethyl)-N'-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14635569.png)
